4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a furan-methyl moiety. The 5-chloro-2-methoxyphenyl group introduces electron-withdrawing and steric effects, while the imidazole ring and furan system contribute to its aromatic and hydrogen-bonding capabilities. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., benzimidazole-thioether derivatives in and ) suggest synthetic routes involving nucleophilic substitution or thiol-alkylation reactions .
Properties
IUPAC Name |
4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4S/c1-32-21-9-6-17(25)13-20(21)28-22(30)15-34-24-26-10-11-29(24)18-7-4-16(5-8-18)23(31)27-14-19-3-2-12-33-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFOANRBLRAZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.
Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Key Observations :
- The sulfanyl bridge in the target compound is analogous to benzimidazole-thioethers () but distinct from triazole-thiones (), influencing tautomerism and stability .
Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s carbamoyl group is expected to show C=O stretching at ~1680 cm⁻¹, similar to hydrazinecarbothioamides (1663–1682 cm⁻¹, ) . Absence of C=S (unlike triazole-thiones in ) confirms the sulfanyl linkage’s non-thione nature .
- NMR Spectroscopy :
- The furan-methyl group’s protons may resonate at δ 4.5–5.0 ppm (similar to N-[(furan-2-yl)methyl] groups in ), while the imidazole protons could appear as singlets (δ 7.5–8.5 ppm) .
Biological Activity
The compound 4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide represents a novel class of biologically active molecules with potential therapeutic applications. Its unique structural features, including the presence of a furan group and imidazole moiety, suggest a diverse range of biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H19ClN2O6S
- Molecular Weight : 426.87 g/mol
The structure includes:
- A 5-chloro-2-methoxyphenyl group.
- An imidazole ring.
- A furan moiety.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| CCRF-CEM (leukemia) | 0.67 | |
| MDA-MB-435 (melanoma) | 0.80 | |
| HCT-116 (colon cancer) | 0.87 |
The compound exhibited a growth inhibition percentage (GP) significantly higher than standard anticancer drugs like doxorubicin and chlorambucil, indicating its potential efficacy in cancer treatment.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, the compound has shown inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor)
- Src Kinase
These pathways are critical in various cancers, making this compound a promising candidate for further development as an anticancer drug.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Research on similar benzamide derivatives has shown effectiveness against bacterial strains, suggesting that modifications in the structure could enhance this activity.
Case Studies
A recent case study involved synthesizing derivatives of the parent compound to evaluate their biological activities. The study reported that certain derivatives exhibited enhanced potency against specific cancer cell lines compared to the original structure. For instance, modifications to the furan group resulted in increased cytotoxicity, demonstrating the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
